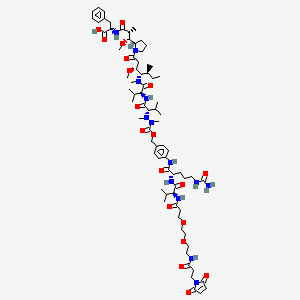

MAL-di-EG-Val-Cit-PAB-MMAF

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C73H113N13O19/c1-15-47(8)64(55(101-13)42-60(91)85-35-20-24-54(85)65(102-14)48(9)66(92)79-53(71(97)98)41-49-21-17-16-18-22-49)82(10)70(96)62(45(4)5)81-69(95)63(46(6)7)83(11)84(12)73(100)105-43-50-25-27-51(28-26-50)77-67(93)52(23-19-33-76-72(74)99)78-68(94)61(44(2)3)80-57(88)32-37-103-39-40-104-38-34-75-56(87)31-36-86-58(89)29-30-59(86)90/h16-18,21-22,25-30,44-48,52-55,61-65H,15,19-20,23-24,31-43H2,1-14H3,(H,75,87)(H,77,93)(H,78,94)(H,79,92)(H,80,88)(H,81,95)(H,97,98)(H3,74,76,99)/t47-,48+,52-,53-,54-,55+,61-,62-,63-,64-,65+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMMFORKXCZLAD-ZNEBSJEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCNC(=O)CCN4C(=O)C=CC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCNC(=O)CCN4C(=O)C=CC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C73H113N13O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1476.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MAL-di-EG-Val-Cit-PAB-MMAF

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of the antibody-drug conjugate (ADC) linker-payload system, MAL-di-EG-Val-Cit-PAB-MMAF. This system is a sophisticated assembly designed for targeted delivery of the potent cytotoxic agent, monomethyl auristatin F (MMAF), to cancer cells. Each component of this construct plays a crucial role in the overall efficacy and safety profile of the ADC.

Core Components and Their Functions

The this compound system is a modular construct, with each module engineered for a specific function:

-

Maleimide (B117702) (MAL): This functional group serves as a reactive handle for the covalent attachment of the linker-drug to a monoclonal antibody (mAb). The maleimide group typically reacts with the thiol group of a cysteine residue on the antibody, forming a stable thioether bond.

-

di-Ethylene Glycol (di-EG): This spacer unit enhances the solubility and hydrophilicity of the linker-drug conjugate. Improved hydrophilicity can prevent aggregation of the ADC, which is a common challenge in ADC development, especially with hydrophobic payloads.

-

Valine-Citrulline (Val-Cit): This dipeptide sequence is a substrate for the lysosomal protease, cathepsin B.[] Cathepsin B is often overexpressed in the tumor microenvironment and within cancer cells, making the Val-Cit linker selectively cleavable in the target tissue.[][2]

-

p-Aminobenzylcarbamate (PAB): This unit acts as a self-immolative spacer.[] Following the enzymatic cleavage of the Val-Cit linker, the PAB group undergoes a spontaneous 1,6-elimination reaction, which is crucial for the efficient and traceless release of the active MMAF payload.[4]

-

Monomethyl Auristatin F (MMAF): MMAF is a highly potent antimitotic agent and the cytotoxic payload of this ADC system.[5] It is a synthetic analog of the natural product dolastatin 10.[6] Unlike its counterpart, monomethyl auristatin E (MMAE), MMAF has a charged C-terminal phenylalanine, which renders it less membrane-permeable.[7] This property is thought to reduce the "bystander effect," where the payload diffuses out of the target cell and kills neighboring antigen-negative cells.[8][9]

Mechanism of Action: From Systemic Circulation to Apoptosis

The therapeutic action of an ADC utilizing the this compound system is a multi-step process that begins with systemic administration and culminates in the induction of apoptosis in the target cancer cell.

Targeting and Internalization

Once administered, the ADC circulates in the bloodstream. The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen that is overexpressed on the surface of cancer cells.[10] This binding event triggers receptor-mediated endocytosis, a process by which the ADC-antigen complex is internalized into the cell within a vesicle.[10][11][12] The vesicle then traffics through the endosomal-lysosomal pathway.[12][13]

Intracellular Processing and Payload Release

Within the acidic environment of the lysosome, the Val-Cit linker is exposed to high concentrations of proteases, including cathepsin B.[] Cathepsin B recognizes and cleaves the amide bond between the citrulline and the PAB spacer.[2][4] This enzymatic cleavage is the rate-limiting step for payload release.

Following the cleavage of the Val-Cit linker, the PAB spacer becomes unstable and undergoes a rapid, spontaneous 1,6-elimination reaction.[4] This "self-immolation" results in the release of the unmodified, fully active MMAF payload into the cytoplasm of the cancer cell.

References

- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. benchchem.com [benchchem.com]

- 9. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Delivery of Drugs into Cancer Cells Using Antibody–Drug Conjugates Based on Receptor-Mediated Endocytosis and the Enhanced Permeability and Retention Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impact of Endocytosis Mechanisms for the Receptors Targeted by the Currently Approved Antibody-Drug Conjugates (ADCs)—A Necessity for Future ADC Research and Development [mdpi.com]

An In-depth Technical Guide to MAL-di-EG-Val-Cit-PAB-MMAF: A Key Component in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAL-di-EG-Val-Cit-PAB-MMAF is a highly specialized chemical entity central to the development of next-generation antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of its core components, mechanism of action, synthesis, and application in targeted cancer therapy. By leveraging a modular design, this drug-linker conjugate facilitates the selective delivery of the potent cytotoxic agent, Monomethyl Auristatin F (MMAF), to antigen-expressing tumor cells. This document details the intricate interplay between its constituent parts: a maleimide (B117702) group for antibody conjugation, a hydrophilic diethylene glycol (di-EG) spacer, a cathepsin B-cleavable Valine-Citrulline (Val-Cit) dipeptide, a self-immolative p-aminobenzyl alcohol (PAB) spacer, and the MMAF payload. Included are structured data tables summarizing its cytotoxic efficacy, detailed experimental protocols for its use and characterization, and visualizations of its mechanism and relevant workflows.

Introduction to this compound

Antibody-drug conjugates are a transformative class of biopharmaceuticals that combine the antigen-targeting specificity of monoclonal antibodies with the high potency of cytotoxic small molecules. The success of an ADC is critically dependent on the linker that connects the antibody to the payload. This compound is a sophisticated drug-linker system designed for optimal performance, balancing stability in circulation with efficient payload release within the target cell.

The molecule can be deconstructed into its fundamental components:

-

Maleimide (MAL): A reactive group that forms a stable covalent bond with thiol groups on cysteine residues of a monoclonal antibody.

-

di-Ethylene Glycol (di-EG): A short polyethylene (B3416737) glycol (PEG) spacer that enhances the hydrophilicity and solubility of the ADC, improving its pharmacokinetic properties.[1]

-

Valine-Citrulline (Val-Cit): A dipeptide sequence specifically designed to be cleaved by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[2]

-

p-Aminobenzyl Alcohol (PAB): A self-immolative spacer that, following Val-Cit cleavage, undergoes electronic rearrangement to release the unmodified cytotoxic drug.

-

Monomethyl Auristatin F (MMAF): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[3]

Mechanism of Action

The therapeutic effect of an ADC utilizing the this compound conjugate is a multi-step, highly targeted process:

-

Circulation and Targeting: The ADC circulates in the bloodstream, where the stable linker prevents premature release of the cytotoxic MMAF. The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis, and trafficked to the lysosome.

-

Lysosomal Cleavage: Within the acidic environment of the lysosome, cathepsin B recognizes and cleaves the Val-Cit dipeptide linker.[2]

-

Self-Immolation and Payload Release: The cleavage of the Val-Cit bond initiates a 1,6-elimination reaction in the PAB spacer, leading to the release of the active MMAF payload into the cytoplasm of the cancer cell.

-

Cytotoxicity: The released MMAF binds to tubulin, disrupting microtubule dynamics. This leads to G2/M phase cell cycle arrest and ultimately induces apoptosis in the cancer cell.[3]

Caption: Mechanism of action of a this compound ADC.

Quantitative Data: In Vitro Cytotoxicity

The potency of ADCs utilizing MMAF is typically evaluated through in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes representative IC50 values for MMAF-containing ADCs against various cancer cell lines. It is important to note that direct comparisons should be made with caution, as the antibody, linker, and cell line all influence the final potency.

| Target Antigen | Cell Line | ADC Linker | IC50 (ng/mL) | IC50 (nM) | Reference |

| CD30 | Karpas-299 | mc-Val-Cit-PAB-MMAF | ~6 | ~0.04 | [4] |

| CD30 | L428 | mc-Val-Cit-PAB-MMAF | ~4131 | ~27 | [4] |

| HER2 | SKOV3 | mc-MMAF | ~0.15 | ~0.001 | |

| HER2 | BT474 | mc-MMAF | ~1.5 | ~0.01 | |

| HER2 | AU565 | mc-MMAF | ~15 | ~0.1 |

Note: The data presented is for ADCs with linkers highly similar to this compound, demonstrating the general potency of MMAF-based ADCs.

Experimental Protocols

Synthesis of this compound

A complete, step-by-step synthesis of this compound is a multi-stage process. The following is a logical, high-level outline based on established chemical principles for the synthesis of similar compounds.

Caption: High-level workflow for the synthesis of this compound.

Step 1: Synthesis of the Cleavable Dipeptide and Self-Immolative Spacer (Fmoc-Val-Cit-PAB-OH) This is typically achieved through solid-phase or solution-phase peptide synthesis, coupling Fmoc-protected valine and citrulline, followed by coupling to p-aminobenzyl alcohol.

Step 2: Introduction of the Maleimide and di-EG Spacer The N-terminus of the Val-Cit dipeptide is deprotected, and a pre-synthesized maleimide-di-EG-acid derivative is coupled to the free amine.

Step 3: Conjugation of MMAF The carboxyl group of the PAB moiety is activated, and this activated linker is then reacted with the N-terminus of MMAF to form a stable amide bond.

Step 4: Purification The final this compound product is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Conjugation to a Monoclonal Antibody

Caption: General workflow for the conjugation of the drug-linker to a monoclonal antibody.

Protocol:

-

Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially reduced to generate free thiol groups. This is typically done using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

-

Conjugation: The this compound is added to the reduced antibody solution. The maleimide groups on the linker react specifically with the free thiol groups on the antibody to form stable thioether bonds.

-

Purification: The resulting ADC is purified to remove unconjugated drug-linker and other reactants. Size-exclusion chromatography (SEC) is a common method for this purpose.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the IC50 value of an ADC.

Materials:

-

Target cancer cell line (adherent or suspension)

-

Complete cell culture medium

-

96-well cell culture plates

-

ADC constructs at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with a serial dilution of the ADC and incubate for a period of 72 to 96 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.

Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Objective: To determine the average number of drug-linker molecules conjugated to each antibody.

Principle: Hydrophobic Interaction Chromatography (HIC) separates proteins based on their hydrophobicity. The conjugation of the relatively hydrophobic drug-linker to the antibody increases its overall hydrophobicity. HIC can resolve antibody species with different numbers of conjugated drugs (e.g., DAR 0, 2, 4, 6, 8).

Typical HIC-HPLC Conditions:

-

Column: A HIC column suitable for antibody analysis (e.g., Butyl-NPR).

-

Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).

-

Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).

-

Gradient: A linear gradient from high salt to low salt concentration.

-

Detection: UV absorbance at 280 nm.

Data Analysis: The area of each peak corresponding to a specific DAR is integrated. The average DAR is calculated based on the relative peak areas.

Conclusion

This compound represents a highly engineered and effective drug-linker for the development of ADCs. Its modular design, incorporating a specific cleavage site, a hydrophilic spacer, and a potent cytotoxic payload, allows for the targeted delivery of MMAF to cancer cells, thereby enhancing the therapeutic window. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working to harness the potential of this technology in the fight against cancer. Further optimization of each component of the ADC, including the antibody, linker, and payload, will continue to drive the development of more effective and safer cancer therapies.

References

- 1. Mal-amido-PEG2-Val-Cit-PAB-OH, ADC linker, 2504147-53-7 | BroadPharm [broadpharm.com]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. researchgate.net [researchgate.net]

- 4. CD30 downregulation, MMAE resistance, and MDR1 upregulation are all associated with resistance to brentuximab vedotin - PMC [pmc.ncbi.nlm.nih.gov]

monomethyl auristatin F (MMAF) cytotoxicity

An In-depth Technical Guide on the Cytotoxicity of Monomethyl Auristatin F (MMAF)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin F (MMAF) is a synthetic and exceptionally potent antineoplastic agent derived from the natural sea hare compound dolastatin 10.[][2][3] It functions as a core component, or "payload," in the design of antibody-drug conjugates (ADCs), a class of targeted therapeutics engineered to selectively deliver cytotoxic agents to cancer cells.[3][4]

Structurally, MMAF is a pentapeptide analog that differs from its well-known counterpart, monomethyl auristatin E (MMAE), by the presence of a charged C-terminal phenylalanine residue.[4][5][6][] This modification renders MMAF less permeable to cell membranes, a critical feature that reduces its ability to diffuse out of target cells and cause non-specific, off-target toxicity to healthy neighboring cells (a phenomenon known as the bystander effect).[3][4][8] Consequently, while the free MMAF drug is inherently potent, its reduced membrane permeability enhances its safety profile when incorporated into an ADC, making it a valuable payload for targeted cancer therapy.[4][8] Belantamab mafodotin is a clinically approved ADC that utilizes an MMAF payload for the treatment of multiple myeloma.[5][9]

Mechanism of Action: A Multi-Step Process

The cytotoxic effect of MMAF is not direct but is mediated through its delivery to target cancer cells via an ADC. The mechanism involves a sequence of events beginning with targeted binding and culminating in programmed cell death.

-

Targeted Binding and Internalization : An MMAF-conjugated ADC first binds to a specific target antigen expressed on the surface of a cancer cell.[4] This binding triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the entire ADC-antigen complex, internalizing it into an endosome.[3][10]

-

Lysosomal Trafficking and Payload Release : The endosome containing the ADC complex fuses with a lysosome. Inside the acidic environment of the lysosome, the linker connecting MMAF to the antibody is cleaved by enzymes like cathepsins (for cleavable linkers), or the antibody itself is degraded (for non-cleavable linkers).[][3][] This process releases the active MMAF payload into the cytoplasm of the cancer cell.[3][4]

-

Inhibition of Tubulin Polymerization : Once in the cytoplasm, free MMAF exerts its potent antimitotic effect. It binds to tubulin dimers, the fundamental building blocks of microtubules.[2][9] This binding physically obstructs the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and, critically, form the mitotic spindle required for cell division.[4][11]

-

Cell Cycle Arrest and Apoptosis : The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, halting the cell cycle in the G2/M phase.[11][12][13] Prolonged arrest at this checkpoint triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2][11]

Signaling Pathways and Experimental Workflows

The cytotoxic cascade initiated by MMAF involves precise signaling pathways and can be evaluated using standardized experimental workflows.

MMAF-Induced Cytotoxicity Signaling Pathway

The following diagram illustrates the pathway from ADC internalization to the induction of apoptosis.

Caption: MMAF-ADC mechanism of action from cell surface binding to apoptosis induction.

General Workflow for In Vitro Cytotoxicity Assessment

Evaluating the potency of MMAF-ADCs is a critical step in preclinical development. The following workflow outlines a typical cell viability assay.

Caption: Standard experimental workflow for determining ADC in vitro cytotoxicity.

Quantitative Cytotoxicity Data

The cytotoxic potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit cell growth by 50%. The IC50 values for MMAF can vary based on the cell line, the specific antibody used in the ADC, and the drug-to-antibody ratio (DAR).[11] Free MMAF is generally less potent in vitro than its counterpart MMAE due to its reduced cell permeability.[8][14]

Table 1: Representative IC50 Values for MMAF-ADCs and Free MMAF

| Target Antigen | ADC / Compound | Cell Line | Cancer Type | IC50 (nM) |

| CD30 | cAC10-vcMMAF | Karpas 299 | Anaplastic Large Cell Lymphoma | ~1-10[11] |

| CD30 | cAC10-vcMMAF | Karpas-35R (CD30-) | Anaplastic Large Cell Lymphoma | >5000 ng/mL[14] |

| CD71 | cOKT9-vcMMAF | Karpas-35R | Anaplastic Large Cell Lymphoma | ~4 ng/mL[14] |

| HER2 | Trastuzumab-MMAF | SKBR3 | Breast Cancer | Varies[11] |

| EpCAM | DARPin-Ec1-MMAF | Various | Various Carcinomas | Low nM range[11][15] |

| BCMA | Belantamab Mafodotin | Myeloma | Multiple Myeloma | Varies[11] |

| GD2 | ch14.18-MMAF | Various (GD2-high) | Neuroblastoma, Melanoma | <1[16] |

| N/A | Free MMAF | HCT116 | Colon Carcinoma | Varies, less potent than ADC[15][17] |

| N/A | Free MMAE | SKBR3 | Breast Cancer | 3.27 ± 0.42 |

| N/A | Free MMAE | HEK293 | Kidney Cancer | 4.24 ± 0.37 |

Note: IC50 values are highly dependent on experimental conditions and should be considered representative. Direct comparison requires head-to-head studies.

Detailed Experimental Protocols

Reproducible and robust data rely on well-defined experimental protocols. The following sections detail standard methodologies for assessing MMAF's cytotoxic effects.

Protocol: In Vitro Cytotoxicity Assay (MTT-Based)

This assay measures cell viability by quantifying the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the tetrazolium salt MTT to a colored formazan (B1609692) product.[18]

-

Objective: To determine the IC50 value of an MMAF-ADC or free MMAF.

-

Materials:

-

Antigen-positive (target) and antigen-negative (control) cell lines.

-

Complete cell culture medium.

-

MMAF-ADC, control ADC, or free MMAF.

-

Sterile 96-well flat-bottom tissue culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).

-

Humidified incubator (37°C, 5% CO₂).

-

Microplate reader (absorbance at 570 nm).

-

-

Procedure:

-

Cell Seeding: a. Harvest cells during their exponential growth phase. b. Perform a cell count and determine viability (e.g., via trypan blue exclusion). c. Dilute cells in complete medium and seed 100 µL into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).[19] d. Include wells with medium only for background control. e. Incubate the plate overnight to allow cells to attach.[20]

-

Compound Treatment: a. Prepare a stock solution of the MMAF compound (e.g., in DMSO). b. Perform a serial dilution of the compound in complete medium to achieve the desired final concentrations. c. Carefully remove the medium from the wells and add 100 µL of the diluted compound or control medium to the appropriate wells.

-

Incubation: a. Incubate the plate for a period appropriate for tubulin inhibitors, typically 72 to 96 hours, to allow for cell cycle arrest and subsequent cell death.[19][20]

-

MTT Addition and Formazan Formation: a. Add 20 µL of 5 mg/mL MTT solution to each well.[18] b. Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[18]

-

Formazan Solubilization: a. Carefully aspirate the medium without disturbing the formazan crystals. b. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[18] c. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[18]

-

Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[18]

-

-

Data Analysis:

-

Subtract the average absorbance of the medium-only blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the untreated (vehicle) control cells, which represents 100% viability.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

-

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is used to confirm that MMAF induces cell cycle arrest at the G2/M phase.

-

Objective: To quantify the percentage of cells in each phase of the cell cycle after treatment with MMAF.

-

Materials:

-

Target cell lines.

-

MMAF-ADC or free MMAF.

-

6-well tissue culture plates.

-

Propidium Iodide (PI) staining solution containing RNase A.

-

70% cold ethanol (B145695).

-

Phosphate-buffered saline (PBS).

-

Flow cytometer.

-

-

Procedure:

-

Cell Treatment: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat cells with MMAF or a control compound at a relevant concentration (e.g., 10x IC50) for 24 hours.[12]

-

Harvesting and Fixation: a. Harvest both adherent and floating cells and collect them by centrifugation. b. Wash the cell pellet once with cold PBS. c. Resuspend the cells and add them dropwise into ice-cold 70% ethanol while vortexing gently to fix the cells and prevent clumping. d. Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

-

Staining: a. Centrifuge the fixed cells to remove the ethanol. b. Wash the cell pellet with PBS. c. Resuspend the pellet in PI/RNase staining solution and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Acquisition: a. Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample. b. Use a linear scale for the PI signal (FL2-A or similar).

-

-

Data Analysis:

-

Gate the data to exclude debris and cell aggregates.

-

Generate a histogram of DNA content (PI fluorescence intensity).

-

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolve the histogram and quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak compared to the control indicates cell cycle arrest at this phase.[21][22]

-

Conclusion

Monomethyl auristatin F is a highly potent tubulin polymerization inhibitor that serves as a critical cytotoxic payload in modern antibody-drug conjugates.[4][23] Its mechanism of action is well-defined, proceeding from targeted delivery to the inhibition of microtubule formation, which culminates in G2/M cell cycle arrest and apoptosis.[2][11] A key distinguishing feature of MMAF is its charged C-terminus, which limits its cell permeability.[4][] This property reduces the bystander effect and minimizes off-target toxicity, offering a significant advantage for developing ADCs with a wider therapeutic window.[6][8] The comprehensive in vitro protocols provided herein are essential for the robust characterization and preclinical evaluation of MMAF-based ADCs, enabling researchers to accurately quantify their potency and elucidate their cytotoxic mechanisms.

References

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 6. benchchem.com [benchchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]

- 10. Increasing the Potential of the Auristatin Cancer-Drug Family by Shifting the Conformational Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. jitc.bmj.com [jitc.bmj.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 21. researchgate.net [researchgate.net]

- 22. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]

- 23. selleckchem.com [selleckchem.com]

The Pivotal Role of the p-Aminobenzyl Carbamate (PABC) Self-Immolative Spacer in Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, revolutionizing the landscape of oncology. These complex bioconjugates leverage the specificity of a monoclonal antibody (mAb) to deliver a highly potent cytotoxic payload directly to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and overall success of an ADC. Among the various linker technologies, the p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer has become a cornerstone in the design of modern ADCs, integral to the function of numerous clinically approved and investigational therapies.

This in-depth technical guide provides a comprehensive overview of the PABC self-immolative spacer, detailing its mechanism of action, its impact on ADC properties, and the experimental methodologies used for its characterization.

The Core Function of the PAB Self-Immolative Spacer

The primary role of the PAB self-immolative spacer is to ensure the controlled and efficient release of the cytotoxic payload in its active form only after the ADC has been internalized by the target cancer cell.[] This is achieved through a "self-immolation" process, which is a spontaneous, intramolecular electronic cascade that leads to the cleavage of the carbamate bond linking the spacer to the drug.[2][3] This elegant mechanism is not a direct enzymatic cleavage of the PAB unit itself but is triggered by the cleavage of an adjacent "trigger" moiety, most commonly a protease-sensitive dipeptide like valine-citrulline (Val-Cit).[][4]

The key advantages conferred by the PAB spacer include:

-

Preventing Premature Drug Release: The PAB linker, in conjunction with its trigger, is designed to be highly stable in the systemic circulation (pH ~7.4), minimizing the premature release of the potent payload and thus reducing off-target toxicity.[]

-

Ensuring Traceless Drug Release: The self-immolation process releases the payload in its original, unmodified, and fully active form, which is crucial for maximizing its cytotoxic potential.[2]

-

Broad Applicability: The PAB spacer can be used to link a wide variety of amine-containing payloads, making it a versatile tool in ADC development.

Mechanism of Action: A Cathepsin-Triggered Cascade

The release of the payload from a PAB-containing ADC is a multi-step process that typically occurs within the lysosomal compartment of the target cancer cell.

References

- 2. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to MAL-di-EG-Val-Cit-PAB-MMAF: Structure, Components, and Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Introduction

The landscape of targeted cancer therapy has been significantly advanced by the development of Antibody-Drug Conjugates (ADCs). These sophisticated biotherapeutics leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. A critical component of modern ADCs is the linker-payload system, which must remain stable in circulation and efficiently release the cytotoxic agent upon internalization into the target cell.

This technical guide provides a detailed examination of the MAL-di-EG-Val-Cit-PAB-MMAF drug-linker, a widely utilized system in ADC research and development. We will dissect its individual components, elucidate the mechanism of action, present relevant quantitative data, and provide detailed experimental protocols for its characterization.

Core Components and Structure

The this compound conjugate is a meticulously designed molecular entity, with each component serving a distinct and crucial function. The full chemical structure is a complex assembly of a conjugation moiety, a spacer, a cleavable linker, a self-immolative spacer, and the cytotoxic payload.

Maleimide (B117702) (MAL)

-

Function: The maleimide group serves as the reactive handle for conjugation to the monoclonal antibody. It specifically and covalently reacts with the sulfhydryl group of cysteine residues on the antibody, forming a stable thioether bond. This site-specific conjugation is critical for generating homogeneous ADCs with a defined drug-to-antibody ratio (DAR).

Di-ethylene Glycol (di-EG)

-

Function: The di-ethylene glycol moiety acts as a hydrophilic spacer. Its inclusion in the linker design can improve the solubility and pharmacokinetic properties of the resulting ADC, potentially reducing aggregation and improving in vivo stability.

Valine-Citrulline (Val-Cit)

-

Function: This dipeptide sequence is a key element of the cleavable linker strategy.[1] It is specifically designed to be recognized and cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[1] The Val-Cit linker exhibits high stability in the bloodstream, where Cathepsin B activity is minimal, but is efficiently cleaved in the acidic environment of the lysosome following ADC internalization.[2]

p-Aminobenzylcarbamate (PAB)

-

Function: The PAB group acts as a self-immolative spacer.[2] Following the enzymatic cleavage of the Val-Cit dipeptide by Cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, which leads to the release of the unmodified, fully active MMAF payload.[2][3] This self-immolation is crucial for ensuring that the cytotoxic agent is liberated in its most potent form.

Monomethyl Auristatin F (MMAF)

-

Function: MMAF is the cytotoxic "payload" of the ADC.[4][5] It is a potent antimitotic agent that inhibits tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[4][6] By disrupting microtubule dynamics, MMAF induces cell cycle arrest at the G2/M phase, ultimately leading to apoptosis (programmed cell death).[6][7]

Mechanism of Action

The therapeutic effect of an ADC utilizing the this compound system is a multi-step process that begins with targeted delivery and culminates in cancer cell death.

-

Circulation and Targeting: The ADC circulates in the bloodstream, where the stable linker prevents premature release of the cytotoxic MMAF. The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen on the surface of cancer cells.

-

Internalization: Upon binding to the target antigen, the entire ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. The complex is then trafficked to the lysosome.

-

Lysosomal Cleavage: Within the acidic environment of the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide linker.[1][3]

-

Self-Immolation and Payload Release: The cleavage of the Val-Cit linker triggers the self-immolation of the PAB spacer, leading to the release of the free and active MMAF payload into the cytoplasm of the cancer cell.[2]

-

Induction of Apoptosis: The released MMAF binds to tubulin, inhibiting its polymerization and disrupting the formation of the mitotic spindle.[4][6] This leads to cell cycle arrest in the G2/M phase and subsequent activation of the apoptotic cascade, resulting in the death of the cancer cell.[6]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C73H113N13O19 | [8] |

| Molecular Weight | 1476.75 g/mol | [8] |

Table 2: Representative In Vitro Cytotoxicity of MMAF

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SK-MEL-28 | Melanoma | <1 | [9][10] |

| U87MG | Glioblastoma | <1 | [9] |

| A549 | Lung Carcinoma | >1 | [9] |

| Ishikawa | Endometrial Adenocarcinoma | Varies | [11] |

| A2780 | Ovarian Carcinoma | Varies | [11] |

Note: IC50 values are highly dependent on the specific ADC construct, target antigen expression, and experimental conditions. The values presented are illustrative.

Experimental Protocols

Cathepsin B Cleavage Assay

Objective: To determine the susceptibility of the Val-Cit linker to cleavage by Cathepsin B.

Materials:

-

This compound conjugate

-

Recombinant human Cathepsin B

-

Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5

-

Quenching Solution: Acetonitrile with an internal standard (e.g., warfarin)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of the ADC in an appropriate solvent (e.g., DMSO).

-

Reconstitute Cathepsin B in the assay buffer to a working concentration.

-

In a microcentrifuge tube, combine the ADC (final concentration, e.g., 10 µM) and Cathepsin B in the pre-warmed assay buffer.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction and immediately quench it by adding an excess of cold quenching solution.

-

Analyze the samples by LC-MS/MS to quantify the amount of released MMAF over time.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of the ADC on cell cycle progression.

Materials:

-

Cancer cell line of interest

-

ADC construct

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the ADC for a specified period (e.g., 24, 48, 72 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][13]

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by the ADC.

Materials:

-

Cancer cell line of interest

-

ADC construct

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Treat cells with the ADC as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[6][14]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.[5][6]

Mandatory Visualization

Caption: Workflow of ADC targeting, internalization, and payload release leading to apoptosis.

Caption: A generalized workflow for the in vitro evaluation of an ADC.

Conclusion

The this compound drug-linker system represents a sophisticated and highly effective platform for the development of targeted cancer therapies. Its modular design, which combines a stable conjugation chemistry, a protease-cleavable linker, a self-immolative spacer, and a potent cytotoxic payload, allows for the selective delivery of MMAF to tumor cells, thereby maximizing therapeutic efficacy while minimizing off-target toxicity. The experimental protocols and data presented in this guide provide a framework for the robust characterization and evaluation of ADCs employing this advanced linker-payload technology. A thorough understanding of each component and its function is paramount for the successful design and optimization of the next generation of antibody-drug conjugates.

References

- 1. DuoADCTM: Precision Engagement, Amplified Efficacy - DuoADC [alfacytology.com]

- 2. kumc.edu [kumc.edu]

- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 4. benchchem.com [benchchem.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 7. benchchem.com [benchchem.com]

- 8. file.medchemexpress.eu [file.medchemexpress.eu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 13. cancer.wisc.edu [cancer.wisc.edu]

- 14. ucl.ac.uk [ucl.ac.uk]

MMAF as a Tubulin Polymerization Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Monomethyl Auristatin F (MMAF), a potent synthetic antineoplastic agent. Primarily utilized as a cytotoxic payload in antibody-drug conjugates (ADCs), MMAF's efficacy is rooted in its function as a tubulin polymerization inhibitor. This document details its mechanism of action, presents key quantitative data, and provides comprehensive experimental protocols for its evaluation.

Mechanism of Action: Disrupting the Cellular Skeleton

MMAF is a synthetic, highly potent analog of the natural marine product dolastatin 10.[1][2] Its primary mechanism of action is the inhibition of tubulin polymerization, a critical process for cell division and intracellular transport.[3][][5][6] Unlike its counterpart, monomethyl auristatin E (MMAE), MMAF features a charged C-terminal phenylalanine residue, which renders it less permeable to cell membranes.[1][3][7] This characteristic is advantageous for an ADC payload as it minimizes off-target toxicity to healthy, antigen-negative cells.[1]

The cytotoxic cascade of an MMAF-based ADC begins when the monoclonal antibody component binds to a specific antigen on the surface of a cancer cell.[1][3] This is followed by internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis, and trafficking to the lysosome.[1][8] Inside the lysosome, the linker connecting the antibody to MMAF is cleaved by enzymes, releasing the active MMAF payload into the cytoplasm.[1][3][]

Once freed, MMAF exerts its potent antimitotic effect by binding to tubulin dimers at the vinca (B1221190) domain, preventing their polymerization into microtubules.[2][3] This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, which ultimately triggers programmed cell death, or apoptosis.[3][10]

Quantitative Data on MMAF Activity

The potency of MMAF is quantified through various metrics, including its binding affinity to tubulin (dissociation constant, KD) and its cytotoxic effect on cancer cells (half-maximal inhibitory concentration, IC50).

Table 1: Tubulin Binding Affinity

Fluorescence polarization assays have been used to determine the equilibrium dissociation constants (KD) for MMAF and MMAE binding to free tubulin, demonstrating MMAF's higher affinity.[11]

| Compound | KD (nM) | Reference |

| FI-MMAF | 60 ± 3 | [11] |

| FI-MMAE | 291 ± 3 | [11] |

| FI refers to fluorescein-conjugated derivatives used in the assay. |

Table 2: In Vitro Cytotoxicity of Free MMAF

The IC50 values for free MMAF vary across different cancer cell lines, but generally fall within the nanomolar range.[][13]

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Karpas 299 | Anaplastic Large Cell Lymphoma | 119 | [13] |

| H3396 | Breast Carcinoma | 105 | [13] |

| 786-O | Renal Cell Carcinoma | 257 | [13] |

| Caki-1 | Renal Cell Carcinoma | 200 | [13] |

| Various | Breast, Prostate, Lung Cancer | 5 - 100 | [] |

Table 3: Representative In Vitro Cytotoxicity of MMAF-ADCs

When conjugated to a monoclonal antibody, the potency of MMAF is significantly enhanced against antigen-positive cells. IC50 values for ADCs are dependent on the target antigen, antibody, linker, and cell line.[8]

| Target Antigen | ADC | Cell Line | Cancer Type | IC50 (nM) | Reference |

| CD30 | cAC10-vcMMAF | Karpas 299 | Anaplastic Large Cell Lymphoma | ~1-10 | [8] |

| EphA2 | 1C1-mcMMAF | EphA2-expressing cells | Various | as low as 0.04 (3 ng/mL) | [] |

| BCMA | Belantamab Mafodotin | Myeloma | Multiple Myeloma | Varies | [8] |

Detailed Experimental Protocols

Evaluating the efficacy of MMAF requires a suite of well-defined in vitro assays. The following sections provide detailed methodologies for key experiments.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules. Polymerization can be monitored by an increase in light scattering or fluorescence.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP (Guanosine-5'-triphosphate) stock solution (100 mM)

-

MMAF stock solution (in DMSO)

-

Temperature-controlled spectrophotometer or fluorometer with a 340 nm or 350 nm light source.

Procedure:

-

Tubulin Preparation: Resuspend lyophilized tubulin in ice-cold GTB to a final concentration of 2-4 mg/mL. Keep on ice for 15-30 minutes to ensure depolymerization of any aggregates.

-

Reaction Setup: In a 96-well plate, add GTB, the desired final concentrations of MMAF (or vehicle control, e.g., DMSO), and tubulin. Keep the plate on ice.

-

Initiation of Polymerization: To initiate the reaction, add GTP to a final concentration of 1 mM and, if required for the assay conditions, glycerol to a final concentration of 10%.

-

Data Acquisition: Immediately transfer the plate to the spectrophotometer pre-warmed to 37°C. Measure the change in absorbance (optical density) at 340 nm every 30-60 seconds for 60-90 minutes.

-

Data Analysis: Plot the absorbance as a function of time. The rate of polymerization can be determined from the initial linear phase of the curve. Calculate the percent inhibition for each MMAF concentration relative to the vehicle control.

Cell Viability (Cytotoxicity) Assay

This protocol determines the IC50 of MMAF using a luminescent-based cell viability assay (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of metabolically active cells.[8]

Materials:

-

Antigen-positive cancer cell line

-

Complete cell culture medium

-

MMAF stock solution (in DMSO)

-

96-well opaque-walled tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Luminometer (plate reader)

Procedure:

-

Cell Seeding: Harvest and count cells. Seed cells in a 96-well opaque plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a serial dilution of MMAF in complete medium. A typical starting range is 0.01 nM to 100 nM.[14] Remove the old medium from the cells and add 100 µL of the medium containing the diluted MMAF. Include vehicle-only controls (e.g., medium with the highest DMSO concentration).

-

Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO₂. Longer incubation is often required for tubulin inhibitors.[14]

-

Viability Measurement: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

-

Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Subtract the average background luminescence (from medium-only wells). Normalize the data to the vehicle-only control wells (100% viability). Plot the percent viability against the log of the MMAF concentration and fit a dose-response curve to determine the IC50 value.[14]

Immunofluorescence Microscopy for Microtubule Disruption

This protocol allows for the direct visualization of MMAF's effect on the microtubule cytoskeleton within cells.

Materials:

-

Cancer cell line

-

Glass coverslips in a 12- or 24-well plate

-

MMAF stock solution

-

Phosphate-buffered saline (PBS)

-

Fixative: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

-

Primary Antibody: Mouse anti-α-tubulin antibody

-

Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG

-

Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of MMAF (e.g., 10 nM, 100 nM) and a vehicle control for a specified time (e.g., 16-24 hours).

-

Fixation: Wash the cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS. Permeabilize the cell membranes with Permeabilization Buffer for 10 minutes.

-

Blocking: Wash three times with PBS. Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with the primary anti-α-tubulin antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

-

Staining and Mounting: Wash three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash once with PBS. Mount the coverslips onto glass slides using antifade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Compare the microtubule structure in treated cells to the well-defined network in control cells.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the proportion of cells in different phases of the cell cycle, allowing for the detection of G2/M arrest induced by MMAF.[2]

Materials:

-

Cancer cell line

-

6-well plates

-

MMAF stock solution

-

PBS

-

Trypsin-EDTA

-

Fixative: Ice-cold 70% ethanol (B145695)

-

PI Staining Solution: Propidium Iodide (PI) and RNase A in PBS

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach ~60% confluency, treat them with various concentrations of MMAF (e.g., 10 nM, 100 nM) and a vehicle control for 24 hours.[2]

-

Harvesting: Harvest both adherent and floating cells. Trypsinize the adherent cells, combine with the supernatant, and centrifuge to pellet the cells.

-

Fixation: Wash the cell pellet with PBS. Resuspend the pellet and add the cells dropwise into ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).[2]

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in PI Staining Solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.[2]

-

Analysis: Analyze the samples using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Monomethyl Auristatin F is a highly potent tubulin polymerization inhibitor that serves as a critical cytotoxic payload in the development of modern antibody-drug conjugates.[3][13] Its mechanism of action, involving the disruption of microtubule dynamics leading to G2/M cell cycle arrest and apoptosis, is well-characterized.[3][15] The charged C-terminal phenylalanine reduces its membrane permeability, thereby lowering systemic toxicity compared to related compounds like MMAE and making it a safer, yet powerful, component for targeted cancer therapy.[1][3] The quantitative data and detailed protocols provided in this guide offer a foundational resource for researchers engaged in the preclinical and clinical development of MMAF-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 5. Monomethyl auristatin F methyl ester - Creative Biolabs [creative-biolabs.com]

- 6. MMAF | Microtubule Associated | TargetMol [targetmol.com]

- 7. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 8. benchchem.com [benchchem.com]

- 10. Advances and Limitations of Antibody Drug Conjugates for Cancer [mdpi.com]

- 11. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

The Core of Targeted Cancer Therapy: An In-depth Technical Guide to ADC Linker Technology

For Researchers, Scientists, and Drug Development Professionals

Antibody-drug conjugates (ADCs) represent a paradigm shift in oncology, offering the potential for highly targeted delivery of potent cytotoxic agents directly to cancer cells. This precision is orchestrated by a critical component: the linker. This in-depth technical guide delves into the core of ADC linker technology, providing a comprehensive overview of linker types, conjugation chemistries, and their profound impact on the efficacy, safety, and pharmacokinetic profile of these complex biotherapeutics.

The Crucial Role of the Linker in ADC Design

The linker is the chemical bridge that connects the monoclonal antibody (mAb) to the cytotoxic payload.[1] An ideal linker must maintain a stable connection in the systemic circulation to prevent premature drug release and associated off-target toxicity.[2][3] Upon reaching the tumor, the linker must facilitate the efficient release of the active payload to exert its cell-killing effect.[2][3] The choice of linker technology is, therefore, a pivotal decision in the design of an ADC, directly influencing its therapeutic index.[2][4]

Classification of ADC Linkers: A Tale of Two Strategies

ADC linkers are broadly categorized into two main classes based on their payload release mechanism: cleavable and non-cleavable linkers.[5]

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers are designed to be labile under specific physiological conditions that are prevalent within the tumor microenvironment or inside tumor cells.[5] This targeted release is achieved through several mechanisms:

-

Protease-Sensitive Linkers: These linkers, most notably those containing a valine-citrulline (VC) dipeptide, are cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.[2]

-

pH-Sensitive Linkers: These linkers, such as those incorporating a hydrazone bond, are stable at the physiological pH of blood (around 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[2]

-

Glutathione-Sensitive (Redox-Sensitive) Linkers: These linkers contain a disulfide bond that is cleaved in the presence of high intracellular concentrations of reducing agents like glutathione (B108866) (GSH), which is significantly more abundant inside cells than in the bloodstream.[5]

Non-Cleavable Linkers: Relying on Antibody Degradation

Non-cleavable linkers, such as those based on a stable thioether bond formed from a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) crosslinker, do not have a specific chemical trigger for payload release.[6] Instead, the release of the payload occurs only after the entire ADC is internalized by the target cell and the antibody component is degraded by lysosomal proteases.[5] This results in the release of the payload still attached to the linker and the amino acid residue from the antibody to which it was conjugated.

Quantitative Comparison of Linker Stability

The stability of the linker in plasma is a critical parameter that dictates the safety and efficacy of an ADC. Premature release of the payload can lead to systemic toxicity, while a linker that is too stable may not release the payload efficiently at the target site. The following tables summarize quantitative data on the stability of various linkers in plasma.

Table 1: Stability of Cleavable Linkers in Plasma

| Linker Type | Specific Linker Example | ADC Construct | Plasma Source | Stability Metric | Value |

| Peptide | Val-Cit (vc) | anti-HER2-MMAF | Mouse | % Payload Loss (14 days) | >95% |

| Peptide | Ser-Val-Cit (SVCit) | anti-HER2-MMAF | Mouse | % Payload Loss (14 days) | ~70% |

| Peptide | Glu-Val-Cit (EVCit) | anti-HER2-MMAF | Mouse | % Payload Loss (14 days) | Almost no cleavage |

| Peptide | Val-Cit-PABC | Trastuzumab-MMAE | Rat | % Reduction in Bound Drug (7 days) | 75% |

Table 2: Stability of Non-Cleavable Linkers in Plasma

| Linker Type | Specific Linker Example | ADC Construct | Plasma Source | Stability Metric | Value |

| Thioether | SMCC | Kadcyla (T-DM1) | Mouse | % DAR Decrease (7 days) | 29% |

Note: Direct comparison between studies should be made with caution due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.

Experimental Protocols for ADC Linker Evaluation

The following section provides detailed methodologies for key experiments used to characterize and evaluate ADC linker technology.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC or released payload.[2]

Materials:

-

Test ADC

-

Plasma (e.g., human, mouse, rat)[2]

-

Phosphate-buffered saline (PBS)

-

Incubator at 37°C

-

Microcentrifuge tubes

-

-80°C freezer

-

Analytical instruments (LC-MS/MS or ELISA)

Procedure:

-

ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in the plasma of the desired species. Prepare a control sample by diluting the ADC in PBS.[2]

-

Incubate the samples at 37°C with gentle agitation.[2]

-

Time-Point Sampling: At predetermined time points (e.g., 0, 24, 48, 96, 144, 168 hours), collect aliquots of the plasma and PBS samples.[2]

-

Immediately freeze the collected aliquots at -80°C to halt any further degradation until analysis.[2]

-

Sample Analysis:

-

To measure intact ADC (Drug-to-Antibody Ratio - DAR):

-

To measure released payload:

-

Extract the free payload from the plasma samples (e.g., via protein precipitation).

-

Quantify the amount of released payload using a validated LC-MS/MS or ELISA method.[2]

-

-

-

Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time. Calculate the half-life (t½) of the ADC in plasma.

Cathepsin B Cleavage Assay (HPLC-Based)

Objective: To quantify the rate of drug release from a protease-sensitive linker-containing ADC upon incubation with Cathepsin B.[7]

Materials:

-

ADC with a protease-sensitive linker (e.g., Val-Cit)

-

Recombinant Human Cathepsin B

-

Assay Buffer (e.g., 10-25 mM MES or Sodium Acetate, pH 5.0-6.0)[7]

-

Activation Solution (e.g., 30-40 mM Dithiothreitol - DTT in water)[7]

-

Quenching Solution (e.g., 2% Formic Acid or a protease inhibitor cocktail)

-

HPLC system with a reverse-phase column (e.g., C18)

Procedure:

-

Enzyme Activation: Prepare the active enzyme solution by incubating a stock solution of Cathepsin B with an activation buffer containing DTT for 15-30 minutes at room temperature or 37°C. DTT is required to maintain the active-site cysteine in its reduced state.[7]

-

Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

-

Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM).[7]

-

Incubate the reaction at 37°C.

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quench Reaction: Immediately stop the reaction by adding the quenching solution.

-

HPLC Analysis: Analyze the samples by reverse-phase HPLC to separate the intact ADC, cleaved payload, and other reaction components.

-

Data Analysis: Quantify the amount of released payload at each time point by integrating the corresponding peak area and comparing it to a standard curve. Plot the concentration of the released payload over time to determine the cleavage rate.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potential of an ADC on target cancer cells.[8][9]

Materials:

-

Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test ADC, unconjugated antibody, and free payload

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the antigen-positive and antigen-negative cells into separate 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium. Remove the old medium from the cells and add the treatment solutions. Include untreated cells as a control.

-

Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).

-

MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[8]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The efficacy of ADCs can be influenced by the signaling pathways active within the target cancer cells. For HER2-targeting ADCs, the HER2 signaling pathway is of central importance, while the PI3K/AKT pathway is a key regulator of cell survival and is often implicated in drug resistance.

References

- 1. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to MAL-di-EG-Val-Cit-PAB-MMAF for Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) payload system, MAL-di-EG-Val-Cit-PAB-MMAF. This system is designed for targeted delivery of the potent anti-mitotic agent Monomethyl Auristatin F (MMAF) to cancer cells. This document details the mechanism of action of each component, presents representative preclinical data, and provides detailed experimental protocols for the synthesis, conjugation, and evaluation of ADCs utilizing this advanced linker-payload technology.

Core Components and Mechanism of Action

The this compound drug-linker is a sophisticated, multi-component system engineered for stability in circulation and precise, controlled release of its cytotoxic payload within target tumor cells.[1]

-

Maleimide (B117702) (MAL): This functional group facilitates the covalent attachment of the drug-linker to the monoclonal antibody (mAb).[] Specifically, the maleimide group reacts with free thiol (-SH) groups on cysteine residues of the antibody, forming a stable thioether bond.[] This conjugation method allows for precise control over the drug-to-antibody ratio (DAR).

-

Di-ethylene Glycol (di-EG): The di-EG spacer is incorporated to enhance the solubility and improve the pharmacokinetic properties of the ADC.[3] PEGylation, even with short PEG chains like di-EG, can reduce aggregation and potentially lower the immunogenicity of the ADC.[][3]

-

Valine-Citrulline (Val-Cit): This dipeptide sequence serves as a specific recognition site for lysosomal proteases, most notably Cathepsin B.[4][5] Cathepsin B is often upregulated in the tumor microenvironment and within the lysosomes of cancer cells.[1][5] This enzymatic cleavage is a key component of the targeted release mechanism, ensuring that the payload is liberated predominantly inside the cancer cell, thereby minimizing off-target toxicity.[1][6]

-

p-Aminobenzylcarbamate (PAB): The PAB group functions as a "self-immolative" spacer.[1] Following the enzymatic cleavage of the Val-Cit linker, the PAB moiety undergoes spontaneous 1,6-elimination, which in turn releases the unmodified, fully active MMAF payload.[1][7]

-

Monomethyl Auristatin F (MMAF): MMAF is a potent synthetic antineoplastic agent derived from dolastatin 10.[8][9] It functions as a tubulin polymerization inhibitor.[8][10] By binding to tubulin, MMAF disrupts the formation of microtubules, which are essential for creating the mitotic spindle during cell division.[8][10] This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[8] MMAF has a charged C-terminal phenylalanine, which makes it less membrane-permeable compared to its analogue, MMAE.[11] This property is thought to reduce the "bystander effect," where the released payload kills adjacent, antigen-negative cells.[11]

Signaling Pathway for MMAF-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway for apoptosis induced by an MMAF-based ADC.

Data Presentation

The following tables summarize representative quantitative data for MMAF-based ADCs. It is important to note that specific values will vary depending on the target antigen, the antibody used, the drug-to-antibody ratio (DAR), and the specific cancer cell line being tested.

Table 1: In Vitro Cytotoxicity of MMAF-based ADCs

| Cell Line | Target Antigen | Linker Type | IC50 (nM) | Reference |

| HuH7 | HER-3 | vc-cleavable | ~25 | [12] |

| PLC/PRF/5 | HER-3 | vc-cleavable | ~70 | [12] |

| B78-D14 (Melanoma) | GD2 | Not Specified | <10 | [4] |

| EL-4 (Lymphoma) | GD2 | Not Specified | <10 | [4] |

| N87 (Gastric) | HER2 | mc-non-cleavable | ~1 | [6] |

| OE19 (Esophageal) | HER2 | mc-non-cleavable | ~1 | [6] |

Table 2: In Vivo Efficacy of MMAF-based ADCs in Xenograft Models

| Tumor Model | Target Antigen | ADC Dose | Tumor Growth Inhibition (%) | Reference |

| B78-D14 Melanoma | GD2 | Not Specified | ~74% reduction in tumor volume | [4] |

| EL-4 Lymphoma | GD2 | Not Specified | Significant tumor growth inhibition | [4] |

| Ramos Lymphoma | CD22 | ~7 mg/kg | Significant tumor regression | [7] |

| Ramos Lymphoma | CD79b | ~2.5 mg/kg | Significant tumor regression | [7] |

| HuH7 Liver Cancer | HER-3 | Not Specified | ~51% reduction in tumor volume | [12] |

Table 3: Physicochemical Properties of MMAF

| Property | Value | Reference |

| Molecular Formula | C₃₉H₆₅N₅O₈ | [10] |

| Molecular Weight | 731.96 g/mol | [10] |

| Mechanism of Action | Tubulin Polymerization Inhibitor | [8][10] |

Experimental Protocols

Detailed methodologies are critical for the successful synthesis, conjugation, and evaluation of ADCs. The following sections provide representative protocols.

Synthesis of this compound

Conjugation of this compound to a Monoclonal Antibody

This protocol describes the conjugation of the maleimide-activated drug-linker to a monoclonal antibody via reduced interchain cysteine residues.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Reducing agent (e.g., TCEP or DTT)

-

This compound dissolved in an organic solvent (e.g., DMSO)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography)

-

Reaction buffers (e.g., PBS with EDTA)

Procedure:

-

Antibody Reduction:

-

Incubate the mAb with a molar excess of the reducing agent (e.g., 100 mM DTT) for 30 minutes at 37°C.[14] The degree of reduction can be controlled by varying the concentration of the reducing agent and the reaction time.

-

Remove the excess reducing agent using a desalting column or dialysis against a buffer such as PBS with 1 mM EDTA.[10]

-

-

Conjugation Reaction:

-

Quenching:

-

Add a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.

-

-

Purification:

-

Purify the ADC from unconjugated drug-linker and other impurities using size-exclusion chromatography (SEC) or a similar method.

-

-

Characterization:

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the ADC to kill cancer cells in culture.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

ADC and control antibody (naked antibody)

-

96-well tissue culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 1,000-10,000 cells per well and incubate overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and control antibody in complete medium.

-

Replace the medium in the wells with the ADC or control solutions and incubate for 72-96 hours.

-

-

MTT Addition:

-

Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.

-

-

Solubilization:

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark.

-

-

Data Acquisition:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[8]

-

In Vivo Efficacy Study (Xenograft Model)

This protocol outlines a general procedure for evaluating the anti-tumor activity of an ADC in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)

-

Tumor cells

-

Matrigel (optional)

-

ADC, control antibody, and vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-